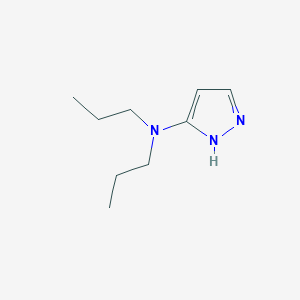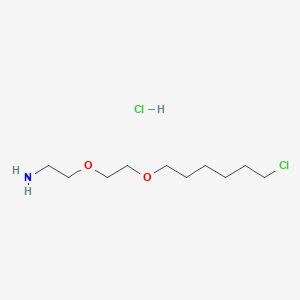
2-(2-((6-Chlorohexyl)oxy)ethoxy)ethylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-((6-Chlorohexyl)oxy)ethoxy)ethylamine hydrochloride is a useful research compound. Its molecular formula is C10H23Cl2NO2 and its molecular weight is 260.20 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(2-(6-Chlorohexyloxy)ethoxy)ethanamine hydrochloride, 95% is 259.1105844 g/mol and the complexity rating of the compound is 104. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
It is known to be a peg-based protac linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to degrade a specific protein target within a cell .
Mode of Action
As a PROTAC linker, 2-(2-((6-Chlorohexyl)oxy)ethoxy)ethylamine hydrochloride forms a bridge between the E3 ubiquitin ligase and the target protein . The compound facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The compound operates within the ubiquitin-proteasome system, a crucial pathway for protein degradation in cells . By promoting the degradation of specific proteins, it can influence various biochemical pathways depending on the function of the target protein.
Result of Action
The result of the compound’s action is the selective degradation of its target protein . This can lead to various molecular and cellular effects depending on the role of the degraded protein.
Métodos De Preparación
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
2-(2-((6-Chlorohexyl)oxy)ethoxy)ethylamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products[][1].
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride[][1].
Major Products
Substitution: Formation of various substituted amines.
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Formation of reduced amine derivatives[][1].
Aplicaciones Científicas De Investigación
2-(2-((6-Chlorohexyl)oxy)ethoxy)ethylamine hydrochloride is used in several scientific research fields:
Chemistry: As a building block in organic synthesis and in the development of new chemical entities.
Industry: Used in the production of specialty chemicals and intermediates.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-(6-Chlorohexyloxy)ethoxy)ethanol
- 2-(2-(6-Chlorohexyloxy)ethoxy)ethanamine
- 2-(2-(6-Chlorohexyloxy)ethoxy)ethoxyacetic acid
Uniqueness
2-(2-((6-Chlorohexyl)oxy)ethoxy)ethylamine hydrochloride is unique due to its specific structure that allows it to act as a versatile building block in organic synthesis and its role as a linker in PROTACs. Its ability to undergo various chemical reactions and its applications in multiple scientific fields further highlight its importance .
Propiedades
IUPAC Name |
2-[2-(6-chlorohexoxy)ethoxy]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22ClNO2.ClH/c11-5-3-1-2-4-7-13-9-10-14-8-6-12;/h1-10,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGPBUVQAULFOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCl)CCOCCOCCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
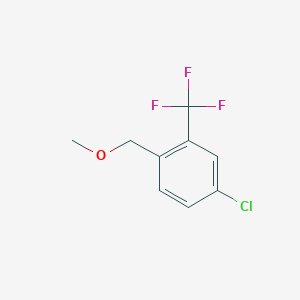
![6,6'-Bis(diphenylphosphino)-1,1',3,3'-tetrahydro[5,5']biisobenzofuran](/img/structure/B6358134.png)

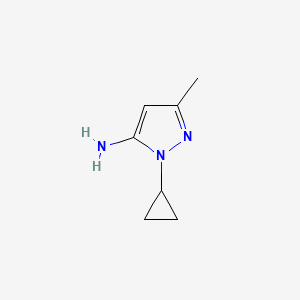
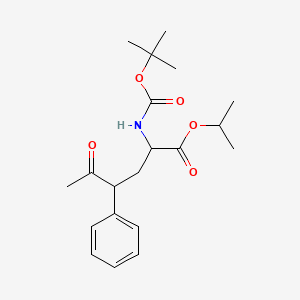

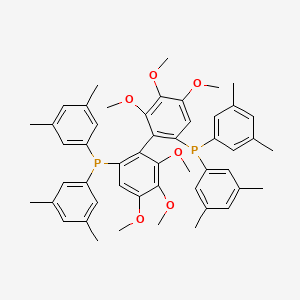
![1-[3-(3-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6358173.png)

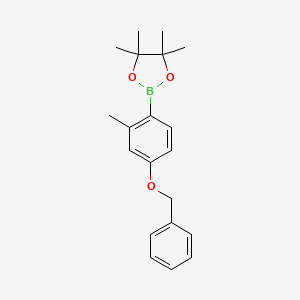
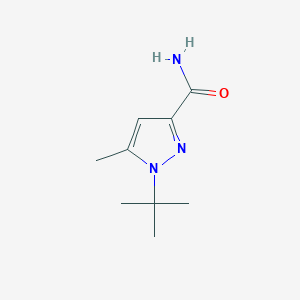
![4-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)aniline](/img/structure/B6358198.png)
![5-Fluoro-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6358206.png)
